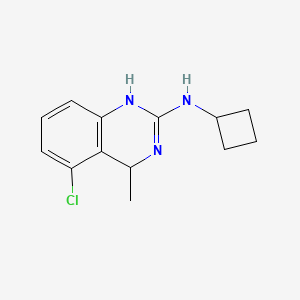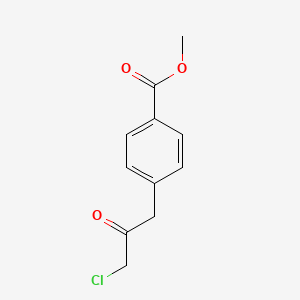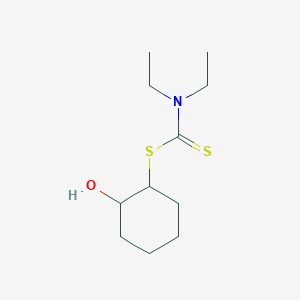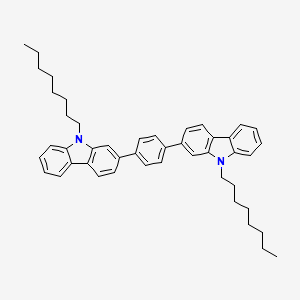![molecular formula C15H11NOS B14197997 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile CAS No. 918340-99-5](/img/structure/B14197997.png)
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is an organic compound with the molecular formula C15H11NOS It is a derivative of benzonitrile, featuring a benzenesulfinyl group and an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile typically involves the reaction of benzonitrile with a sulfinylating agent under controlled conditions. One common method includes the use of benzenesulfinyl chloride and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert solvent like tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: 4-[2-(Benzenesulfonyl)ethenyl]benzonitrile
Reduction: 4-[2-(Benzenesulfinyl)ethenyl]benzylamine
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethenyl linkage allows for conjugation with other molecules, enhancing its reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler analog without the sulfinyl and ethenyl groups.
4-Ethynylbenzonitrile: Contains an ethynyl group instead of an ethenyl linkage.
4-[2-(Benzenesulfonyl)ethenyl]benzonitrile: An oxidized form with a sulfonyl group.
Uniqueness
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is unique due to the presence of both the sulfinyl group and the ethenyl linkage, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
918340-99-5 |
|---|---|
Fórmula molecular |
C15H11NOS |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
4-[2-(benzenesulfinyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H11NOS/c16-12-14-8-6-13(7-9-14)10-11-18(17)15-4-2-1-3-5-15/h1-11H |
Clave InChI |
QOUPOADLZBLQER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]](/img/structure/B14197937.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)


![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)

![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)

![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)

![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
